molecular formula C11H16N2O B2455843 N-(2-Methylphenyl)-N'-propylurea CAS No. 13143-12-9

N-(2-Methylphenyl)-N'-propylurea

Cat. No. B2455843
CAS RN: 13143-12-9
M. Wt: 192.262
InChI Key: IDSHTOGPLSRKLF-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N'-propylurea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential as a tool for investigating the function of certain receptors in the brain.

Scientific Research Applications

N-(2-Methylphenyl)-N'-propylurea has been used in scientific research as a tool to study the function of the metabotropic glutamate receptor 7 (mGluR7) in the brain. This receptor is involved in regulating the release of the neurotransmitter glutamate, which plays a role in various brain functions such as learning, memory, and mood regulation. By selectively blocking mGluR7 with MPU, researchers can investigate the specific effects of this receptor on these functions.

Mechanism of Action

MPU acts as a selective antagonist for mGluR7, meaning it binds to the receptor and prevents its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects on brain function depending on the specific brain region and context.
Biochemical and Physiological Effects:
Studies have shown that MPU can have various effects on brain function, including the regulation of anxiety, depression, and addiction-related behaviors. MPU has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using MPU in lab experiments is its selectivity for mGluR7, which allows for more specific investigation of the effects of this receptor. However, one limitation is that MPU may have off-target effects on other receptors or enzymes, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on MPU. One area of interest is investigating the effects of MPU on other brain regions and functions beyond anxiety, depression, and addiction-related behaviors. Additionally, researchers may explore the potential therapeutic effects of MPU in human clinical trials for various neurological and psychiatric disorders. Finally, further investigation into the potential off-target effects of MPU could help to clarify its mechanism of action and improve its specificity as a research tool.

properties

IUPAC Name

1-(2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSHTOGPLSRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-propylurea

CAS RN

13143-12-9
Record name 1-PROPYL-3-(O-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Toluidine (32.1 g) was dissolved in toluene (500 ml) and propyl isocyanate (25.2 g) was added in one portion with stirring. The mixture was stirred for 1 h and then allowed to stand at room temperature for 6 h. The solid was collected by filtration and washed with toluene to provide the title compound (36.5 g).
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two

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